2-(2-Methoxyphenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one
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Description
2-(2-Methoxyphenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK. BTK is a key enzyme involved in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Scientific Research Applications
Antiproliferative Activity
Studies have shown that compounds similar to 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one have potential antiproliferative activities. For instance, a research by Liszkiewicz (2002) explored derivatives of tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene and found certain compounds demonstrating cytotoxic activity against human cancer cell lines (Liszkiewicz, 2002).
Stereochemical and Mechanistic Studies
The stereochemistry and mechanism of formation of compounds structurally related to 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one have been subjects of research. For instance, Wang et al. (2001) studied the synthesis of β-lactam derivatives from diazepines, providing insights into the formation mechanisms and stereochemical aspects of related compounds (Wang et al., 2001).
Novel Syntheses and Rearrangements
Novel synthesis methods and rearrangements of diazepinones, which are structurally related to the compound , have been developed. Fesenko and Shutalev (2014) discussed a new synthesis method for dihydrodiazepinones and their rearrangement into pyrrole derivatives (Fesenko & Shutalev, 2014).
Hydrogen Bond Studies
Research on solute-solvent complexes involving methoxyphenols, which are structurally related to 2-(2-Methoxyphenoxy)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)ethan-1-one, provides insights into hydrogen bonding. Zheng et al. (2006) studied the formation and dissociation of hydrogen-bonded complexes involving 2-methoxyphenol and aromatic solvents, contributing to the understanding of hydrogen bonding dynamics (Zheng et al., 2006).
Chemical Exchange and Spectroscopy
The chemical exchange and spectroscopy of methoxyphenols, structurally akin to the compound , have been explored. The study by Varfolomeev et al. (2010) on methoxyphenols and dimethoxybenzenes offered valuable insights into their thermochemistry and spectroscopic properties (Varfolomeev et al., 2010).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-16-5-2-3-6-17(16)24-14-18(21)20-9-4-8-19(10-11-20)15-7-12-23-13-15/h2-3,5-6,15H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCRPKCGCKTTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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